molecular formula C6H6N8 B12906688 2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine CAS No. 21309-00-2

2-Pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

Cat. No.: B12906688
CAS No.: 21309-00-2
M. Wt: 190.17 g/mol
InChI Key: RRFZJUBCRMSSKL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine typically involves the condensation of 6-hydrazinyluracil with different aromatic aldehydes to form hydrazones. These hydrazones are then subjected to nitrosation with nitrous acid (HNO2) followed by intramolecular cyclization to yield the desired pyrimido[5,4-e][1,2,4]triazine derivatives . Another method involves the reaction of hydrazones with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of DMF or by refluxing the hydrazinyluracil with DMF-DMA directly .

Industrial Production Methods

Industrial production methods for 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, the compound has been shown to induce DNA damage in poorly oxygenated tumor cells, leading to cell death . It also inhibits certain enzymes and proteins involved in cell proliferation and survival, contributing to its anticancer effects.

Comparison with Similar Compounds

1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine can be compared with other similar compounds, such as:

The uniqueness of 1-(Pyrimido[5,4-e][1,2,4]triazin-5-yl)guanidine lies in its specific molecular interactions and the range of biological activities it exhibits, making it a valuable compound for further research and development.

Properties

CAS No.

21309-00-2

Molecular Formula

C6H6N8

Molecular Weight

190.17 g/mol

IUPAC Name

2-pyrimido[5,4-e][1,2,4]triazin-5-ylguanidine

InChI

InChI=1S/C6H6N8/c7-6(8)13-4-3-5(11-1-10-4)14-12-2-9-3/h1-2H,(H4,7,8,10,11,13,14)

InChI Key

RRFZJUBCRMSSKL-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=CN=C2N=C(N)N)N=N1

Origin of Product

United States

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